molecular formula C17H19N3O4S2 B10921600 Ethyl 4-{[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-5-methyl-1,2-oxazole-3-carboxylate

Ethyl 4-{[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B10921600
M. Wt: 393.5 g/mol
InChI Key: OWPFUQAQMUNAAI-UHFFFAOYSA-N
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Description

ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl acetoacetate, sulfur, and various catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s heterocyclic rings and functional groups allow it to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

Uniqueness

ETHYL 4-{[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHYL-3-ISOXAZOLECARBOXYLATE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 4-[(3-ethyl-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H19N3O4S2/c1-5-20-15(21)11-7-9(3)26-14(11)18-17(20)25-8-12-10(4)24-19-13(12)16(22)23-6-2/h7H,5-6,8H2,1-4H3

InChI Key

OWPFUQAQMUNAAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=C(ON=C3C(=O)OCC)C)SC(=C2)C

Origin of Product

United States

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